molecular formula C17H19ClO3 B4956891 4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B4956891
M. Wt: 306.8 g/mol
InChI Key: VLXABOFZFRQHRL-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a butyl group, a chlorine atom, and a 2-methylprop-2-en-1-yloxy group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-6-chloro-2H-chromen-2-one and 2-methylprop-2-en-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 2-methylprop-2-en-1-ol is reacted with 4-butyl-6-chloro-2H-chromen-2-one in the presence of a base catalyst, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways involved in cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-6-chloro-2H-chromen-2-one: Lacks the 2-methylprop-2-en-1-yloxy group.

    7-hydroxy-4-butyl-6-chloro-2H-chromen-2-one: Contains a hydroxyl group instead of the 2-methylprop-2-en-1-yloxy group.

    4-butyl-6-chloro-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of the 2-methylprop-2-en-1-yloxy group.

Uniqueness

The uniqueness of 4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-butyl-6-chloro-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-4-5-6-12-7-17(19)21-15-9-16(20-10-11(2)3)14(18)8-13(12)15/h7-9H,2,4-6,10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXABOFZFRQHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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